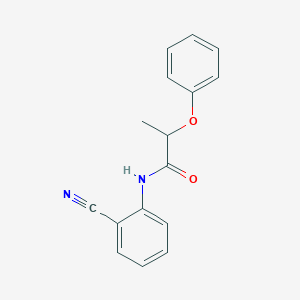
N-(2-cyanophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-phenoxypropanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a white crystalline compound that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
CPP works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, CPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It is a cost-effective and efficient method for the synthesis of CPP, making it readily available for use in experiments. CPP has also been shown to have a range of potential applications, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to the use of CPP in lab experiments. The effects of CPP may vary depending on the concentration used, and there may be potential side effects that need to be considered.
Direcciones Futuras
There are several future directions for the study of CPP. One direction is to investigate the potential applications of CPP in the treatment of various diseases such as epilepsy, chronic pain, and inflammation. Another direction is to investigate the potential side effects of CPP and to develop strategies to minimize these side effects. Additionally, further studies are needed to determine the optimal concentration of CPP for use in lab experiments and to investigate the potential interactions of CPP with other compounds.
Métodos De Síntesis
CPP can be synthesized through the reaction of 2-bromoacetophenone and phenoxyacetonitrile in the presence of a base such as potassium carbonate. The reaction yields CPP in a good yield and purity, making it a cost-effective and efficient method for the synthesis of CPP.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNBULPEWJWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)
![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)